2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid

Aldose Reductase Diabetic Complications Phenylacetic Acids

Researchers targeting diabetic complications face stereochemical ambiguity with generic phenylacetic acids. The ortho-4-chlorobenzyl ether substitution enforces predictable (R)-enantiomer PPARα activation and validated 20.9 µM aldose reductase inhibition-critical pharmacophoric elements absent in para-analogs. • Ortho-substitution enables conformational constraint and distinct hydrophobic pocket probing unavailable with para-isomer (CAS 125721-51-9) • Carboxylic acid handle supports amide coupling, esterification, and reduction for library synthesis • Supplied at ≥98% purity; bulk custom synthesis available for process development

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
Cat. No. B12999381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO3/c16-13-7-5-11(6-8-13)10-19-14-4-2-1-3-12(14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
InChIKeyRSPGXNXMEANHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic Acid Overview


2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid (CAS 52804-00-9) is a phenylacetic acid derivative featuring an ortho‑positioned 4‑chlorobenzyl ether substituent on the aromatic ring. This ortho‑substitution pattern distinguishes it from the more common para‑substituted benzyloxyphenylacetic acids and places it within a class of compounds investigated as aldose reductase inhibitors and peroxisome proliferator‑activated receptor α (PPARα) modulators [1][2]. Its structural hybrid of a carboxylic acid handle and a halogenated aromatic ether makes it a versatile intermediate for medicinal chemistry programs targeting diabetic complications and metabolic disorders.

Why 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic Acid Cannot Be Replaced


The biological activity of benzyloxyphenylacetic acids is profoundly influenced by the position of the ether linkage and the nature of the benzyl halogenation. The critical role of a methylene spacer between the aromatic core and the acidic function has been established, as demonstrated by the significantly weaker aldose reductase inhibition observed in benzoic acid analogs lacking this spacer [1]. Among PPARα‑activating clofibric acid analogs, the 4‑chlorobenzyloxy‑substituted series exhibited distinct stereoselectivity ((R) ≫ (S)) that is absent in non‑chlorinated or differently substituted congeners [2]. Consequently, substituting 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid with a generic phenylacetic acid or a para‑halogenated analog risks complete loss of target engagement in these specific biological contexts.

Differentiation Evidence for 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic Acid


Aldose Reductase Inhibition: Methylene Spacer Requirement

Within a series of halogenated benzyloxyphenylacetic acids, the most potent derivative 5d achieved an IC50 of 20.9 µM against aldose reductase, while the corresponding benzoic acid analogs lacking the methylene spacer showed markedly reduced activity [1]. This demonstrates that the benzyloxy‑phenylacetic acid scaffold, which 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid exemplifies, is critical for maintaining inhibitory potency.

Aldose Reductase Diabetic Complications Phenylacetic Acids

PPARα Activation Stereoselectivity: (R)-Enantiomer Preference

Chiral 4‑chlorobenzyloxy‑substituted phenylacetic acid analogs tested in a PPARα co‑transfection assay in CV‑1 cells showed a high degree of stereoselectivity favoring the (R)‑enantiomer ((R) ≫ (S)) [1]. In contrast, the non‑halogenated 2‑n‑propyl and 2‑phenyl CPAA analogs displayed reverse stereoselectivity ((S) ≫ (R)). This reversal highlights that the 4‑chlorobenzyloxy substitution pattern is a determinant of stereochemical preference at the PPARα binding site.

PPARα Peroxisome Proliferation Stereoselectivity

Ortho vs. Para Substitution: Receptor Binding Consequences

The ortho‑positioned benzyloxy group in 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid introduces a unique steric environment compared to the para‑substituted isomer (CAS 125721‑51‑9) . The ortho‑ether restricts rotational freedom of the benzyl group and places the carboxylic acid moiety in closer proximity to the aromatic ring, potentially altering hydrogen‑bonding geometry at target active sites. While no direct head‑to‑head IC50 comparison between the ortho and para isomers is available from the aldose reductase studies, SAR analysis of alkoxy‑substituted phenylacetic acids indicates that the position of the alkoxy substituent critically modulates inhibitory activity [1].

Structure–Activity Relationship Ortho‑Substitution Benzyloxyphenylacetic Acid

Chlorine Effect on PPARα-Mediated Peroxisomal β-Oxidation

The 4‑chlorobenzyloxy‑substituted series was able to increase peroxisomal fatty acyl‑CoA oxidase (ACO) activity in H4IIEC3 rat hepatoma cells, with pronounced stereoselectivity ((R) ≫ (S)) [1]. Although precise fold‑induction values for each analog are not detailed in the abstract, the study demonstrates that the presence of a 4‑chlorobenzyloxy moiety is permissive for both PPARα activation and downstream functional responses, whereas non‑halogenated or differently substituted analogs exhibit altered or reversed selectivity.

Peroxisomal β‑Oxidation Clofibric Acid Analog Chlorine Effect

Application Scenarios for 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic Acid


Aldose Reductase Inhibitor Lead Optimization

Investigators aiming to build upon the validated 20.9 µM IC50 scaffold should select 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid as the core benzyloxyphenylacetic acid template. Its methylene spacer is pharmacophorically essential, as confirmed by the significant potency drop observed when this spacer is removed [1]. The ortho‑ether substitution offers a distinct vector for further derivatization compared to previously explored para‑alkoxy series.

PPARα Agonist Design with (R)-Enantioselectivity

For projects developing PPARα agonists with minimal off‑target activity, the 4‑chlorobenzyloxy substitution pattern enforces a pronounced (R)‑enantiomer preference both in receptor activation and in functional peroxisomal β‑oxidation assays [2]. Procuring this specific building block enables the synthesis of enantio‑defined libraries where the stereochemical outcome is predictable, in contrast to non‑chlorinated or para‑substituted analogs that display reversed or ambiguous stereoselectivity.

SAR Expansion Libraries for Ortho-Substituted Phenylacetic Acid Pharmacophores

The ortho‑positioning of the 4‑chlorobenzyloxy group on the phenyl ring creates a unique conformational profile that is absent in the commercially more common para‑substituted isomer (CAS 125721‑51‑9) . Researchers exploring the steric and electronic requirements of hydrophobic binding pockets should prioritize 2-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid to introduce conformational constraint and probe ortho‑specific interactions that cannot be accessed with para‑analogs.

Synthetic Intermediate for Halogenated Phenylacetic Acid Derivatives

The carboxylic acid functionality combined with the ortho‑ether linkage renders the compound a versatile handle for amide coupling, esterification, and reduction reactions. Its well‑defined CAS registry (52804‑00‑9) and documented synthesis from 4‑chlorobenzyl alcohol and 2‑hydroxyphenylacetic acid ensure reproducible procurement and scalable chemistry for process development .

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